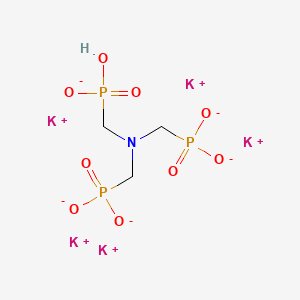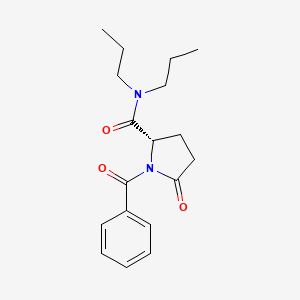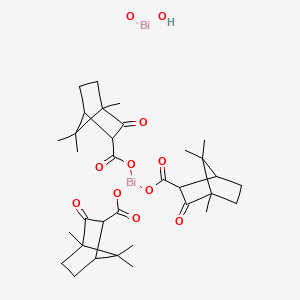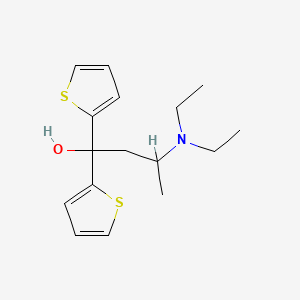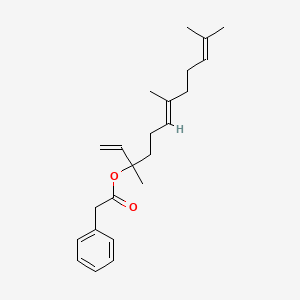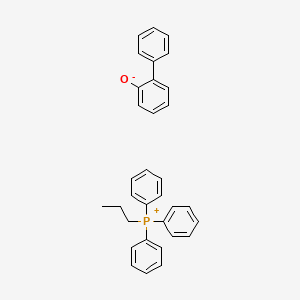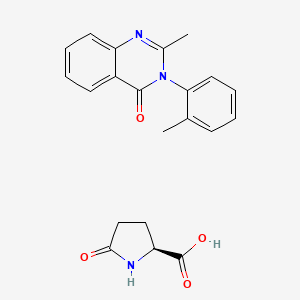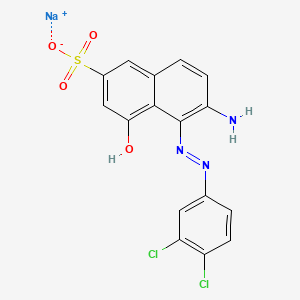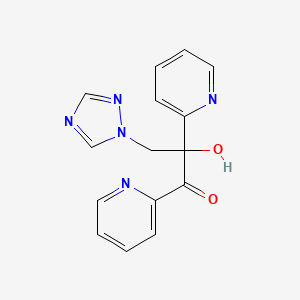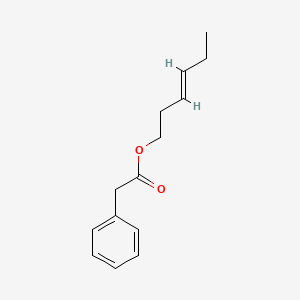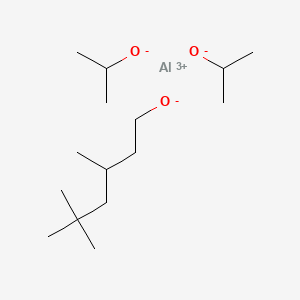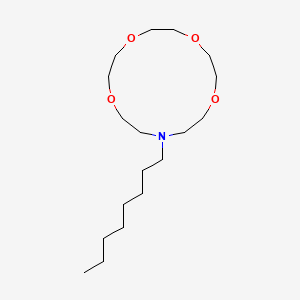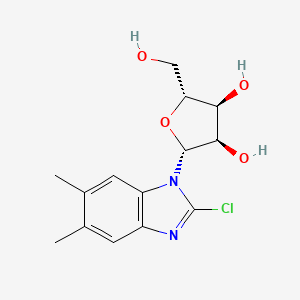
2-Chloro-5,6-dimethyl-1-beta-D-ribofuranosylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a tubulin inhibitor that binds to tubulin in the region that overlaps with the colchicine site, inhibiting tubulin polymerization . This compound has shown promising results in various scientific research fields, particularly in cancer research.
Méthodes De Préparation
The synthesis of NSC 122332 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of NSC 122332 is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for research and industrial applications.
Analyse Des Réactions Chimiques
NSC 122332 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halides or amines. These reactions can lead to the formation of a wide range of derivatives with different properties.
Applications De Recherche Scientifique
NSC 122332 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 122332 is used as a model compound for studying the mechanisms of tubulin inhibition and polymerization. It is also used in the development of new synthetic methods and reaction conditions.
Biology: In biological research, NSC 122332 is used to study the effects of tubulin inhibition on cell division and proliferation. It is particularly useful in cancer research, where it is used to investigate the mechanisms of action of tubulin inhibitors and their potential as anticancer agents.
Medicine: In medical research, NSC 122332 is being explored as a potential therapeutic agent for the treatment of cancer. Its ability to inhibit tubulin polymerization makes it a promising candidate for the development of new anticancer drugs.
Industry: In the industrial sector, NSC 122332 is used in the development of new materials and chemical processes. Its unique properties make it a valuable compound for various industrial applications.
Mécanisme D'action
The mechanism of action of NSC 122332 involves its binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, NSC 122332 inhibits the polymerization of tubulin into microtubules, which are critical for cell division and proliferation . This inhibition leads to the disruption of the mitotic spindle, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets of NSC 122332 include the colchicine binding site on tubulin, which is responsible for its inhibitory effects.
Comparaison Avec Des Composés Similaires
NSC 122332 is unique in its ability to bind to the colchicine site on tubulin and inhibit its polymerization. Similar compounds include:
Colchicine: A well-known tubulin inhibitor that binds to the same site as NSC 122332 and inhibits tubulin polymerization.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also inhibits its polymerization.
Paclitaxel: A tubulin stabilizer that binds to a different site on tubulin and promotes its polymerization, leading to the stabilization of microtubules.
NSC 122332 stands out due to its unique binding site and mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
22423-14-9 |
|---|---|
Formule moléculaire |
C14H17ClN2O4 |
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(2-chloro-5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17ClN2O4/c1-6-3-8-9(4-7(6)2)17(14(15)16-8)13-12(20)11(19)10(5-18)21-13/h3-4,10-13,18-20H,5H2,1-2H3/t10-,11-,12-,13-/m1/s1 |
Clé InChI |
PBPXFLSTTJFFOD-FDYHWXHSSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




